6-Fluorochroman-4-one
Overview
Description
6-Fluorochroman-4-one is a fluorinated heterocyclic compound with the molecular formula C₉H₇FO₂. It is a benzene-fused dihydropyran with a fluorine and a ketone substituent. This compound is known for its enhanced lipophilicity due to the presence of the fluorine group, which also favors further functionalization via nucleophilic aromatic substitution .
Mechanism of Action
Target of Action
6-Fluorochroman-4-one is a fluorinated heterocyclic compound . It is a derivative of Chroman-4-one, which is known to exhibit a wide range of pharmacological activities . .
Mode of Action
Chroman-4-one analogs have been shown to display antiparasitic activity by targeting pteridine reductase-1 . The fluorine group in this compound could potentially enhance its interaction with its targets .
Biochemical Pathways
Chroman-4-one analogs have been associated with various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and more . These activities suggest that this compound may influence a variety of biochemical pathways.
Pharmacokinetics
The fluorine group in this compound is known to enhance the lipophilicity of the compound, which could potentially influence its adme properties .
Result of Action
Given the wide range of biological activities associated with chroman-4-one analogs , it is plausible that this compound could have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
6-Fluorochroman-4-one is structurally similar to chroman-4-one, a versatile scaffold exhibiting a wide range of pharmacological activities . Chroman-4-one analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
Cellular Effects
The cellular effects of this compound are not well-studied. Given its structural similarity to chroman-4-one, it may exhibit similar effects. For instance, chroman-4-one analogs have been shown to exhibit antiparasitic activity by targeting pteridine reductase-1 and showed significant inhibition against T. brucei and L. infantum .
Molecular Mechanism
In vitro studies revealed that chroman-4-one analogs exhibited high binding affinities to Aβ plaques . This suggests that this compound may also interact with biomolecules in a similar manner.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Fluorochroman-4-one can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution of a fluorinated benzene derivative with a dihydropyran ring. The ketone substituent supports functionalization through an aldol reaction .
Industrial Production Methods: In industrial settings, this compound is produced using high-purity starting materials and optimized reaction conditions to ensure a high yield and purity of the final product. The process typically involves the use of fluorinated building blocks and controlled reaction environments to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Fluorochroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be fully aromatized in an oxidation reaction catalyzed by iodine.
Reduction: Reduction reactions can modify the ketone group to form alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Iodine is commonly used as a catalyst for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Aromatized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromanone derivatives.
Scientific Research Applications
6-Fluorochroman-4-one has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
6-Fluorochroman-4-one can be compared with other similar compounds, such as:
Chroman-4-one: Lacks the fluorine substituent, resulting in different lipophilicity and reactivity.
Chroman-2-one: Has a different position of the ketone group, leading to variations in chemical behavior and biological activity.
Thiochroman-4-one: Contains a sulfur atom instead of oxygen, exhibiting different biological activities such as antiviral and antibacterial properties.
Uniqueness: The presence of the fluorine group in this compound makes it unique by enhancing its lipophilicity and enabling further functionalization through nucleophilic aromatic substitution .
Properties
IUPAC Name |
6-fluoro-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBBIJZMIGAZHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00217035 | |
Record name | 6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00217035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66892-34-0 | |
Record name | 6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66892-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066892340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00217035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a halogen group, specifically fluorine, on the chroman-4-one moiety influence the compound's photoreactivity in the crystalline state?
A: Research indicates that introducing a fluorine atom at the 6th position of the chroman-4-one moiety can significantly alter the compound's photoreactivity in its crystalline form. While most halogen-substituted (E)-3-benzylidene-4-chromanone derivatives undergo photodimerization, (E)-3-benzylidene-6-fluorochroman-4-one does not exhibit this behavior []. This difference in reactivity is likely due to the fluorine atom's influence on the compound's crystal packing, preventing the necessary molecular arrangement for photodimerization.
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